molecular formula C23H19N5O4S B15122344 3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B15122344
M. Wt: 461.5 g/mol
InChI Key: IBPMBNFOKLWVGN-UHFFFAOYSA-N
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Description

3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazolopyridine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Carbamoylation: The benzodioxole intermediate is then reacted with an isocyanate to form the carbamoyl derivative.

    Thioether Formation: The carbamoyl derivative is further reacted with a thiol compound to introduce the sulfanyl group.

    Triazolopyridine Core Construction: The triazolopyridine core is constructed through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.

    Final Coupling: The final step involves coupling the triazolopyridine core with the benzodioxole-carbamoyl-sulfanyl intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H19N5O4S

Molecular Weight

461.5 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C23H19N5O4S/c1-14-5-8-16(9-6-14)24-22(30)15-7-10-19-26-27-23(28(19)11-15)33-12-20(29)25-17-3-2-4-18-21(17)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,30)(H,25,29)

InChI Key

IBPMBNFOKLWVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C5C(=CC=C4)OCO5)C=C2

Origin of Product

United States

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